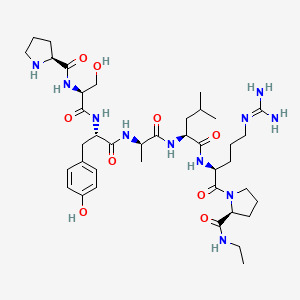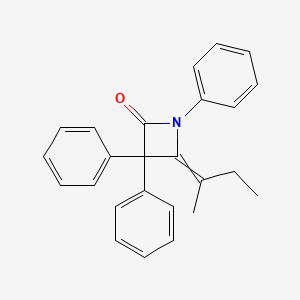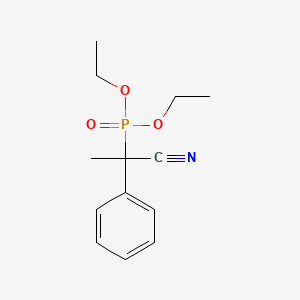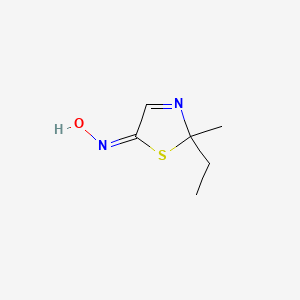
Benzo(b)phenanthro(3,4-d)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(b)phenanthro(3,4-d)thiophene is an organosulfur compound with the molecular formula C20H12S. It is a polycyclic aromatic hydrocarbon (PAH) that contains a thiophene ring fused with a phenanthrene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo(b)phenanthro(3,4-d)thiophene can be synthesized through various methods. One common approach involves the reaction of aryne intermediates with alkynyl sulfides. This method allows for the formation of the thiophene ring through nucleophilic attack and subsequent ring closure . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides, which can produce benzothiophenes under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalyzed reactions and environmentally sustainable strategies are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzo(b)phenanthro(3,4-d)thiophene undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into its corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiophene ring or other functional groups attached to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, copper (II) bromide as a catalyst, and various alkynyl sulfides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Benzo(b)phenanthro(3,4-d)thiophene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzo(b)phenanthro(3,4-d)thiophene involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it has been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and leading to the suppression of cancer cell proliferation . The compound’s unique structure allows it to interact with multiple targets simultaneously, enhancing its efficacy .
Comparison with Similar Compounds
Benzo(b)phenanthro(3,4-d)thiophene can be compared with other similar compounds, such as benzo[b]thiophene and benzo[b]phenanthro[2,3-d]thiophene. While these compounds share structural similarities, this compound is unique due to its specific fusion of the thiophene and phenanthrene rings, which imparts distinct chemical properties and reactivity .
List of Similar Compounds
- Benzo[b]thiophene
- Benzo[b]phenanthro[2,3-d]thiophene
- Benzo[b]thieno[2,3-d]thiophene
Properties
CAS No. |
82255-65-0 |
|---|---|
Molecular Formula |
C20H12S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-thiapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12S/c1-2-6-15-13(5-1)9-10-14-11-12-17-16-7-3-4-8-18(16)21-20(17)19(14)15/h1-12H |
InChI Key |
ZWDGBSXTMNEXQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)









![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
